molecular formula C8H9ClN4O2 B2364165 Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride CAS No. 2470439-24-6

Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride

Cat. No.: B2364165
CAS No.: 2470439-24-6
M. Wt: 228.64
InChI Key: MFTQHIRIUNGZKG-UHFFFAOYSA-N
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Description

Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate, followed by cyclization and subsequent methylation to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit kinases with high specificity makes it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQHIRIUNGZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C(C=N2)N)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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